molecular formula C13H19N3O B13886525 N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide

N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide

Katalognummer: B13886525
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: BGKICLVXCZMOKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide is an organic compound with a complex structure that includes an aromatic ring, an amino group, and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide typically involves multiple steps. One common method starts with the nitration of 2-methyl aniline to form 2-amino-4-methyl nitrobenzene. This intermediate is then reduced to 2-amino-4-methyl aniline. The final step involves the acylation of 2-amino-4-methyl aniline with 2-pyrrolidin-1-ylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide is unique due to the presence of both an aromatic ring and a pyrrolidine ring, which confer specific chemical and biological properties. This combination of structural features makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C13H19N3O

Molekulargewicht

233.31 g/mol

IUPAC-Name

N-(2-amino-4-methylphenyl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C13H19N3O/c1-10-4-5-12(11(14)8-10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17)

InChI-Schlüssel

BGKICLVXCZMOKD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.